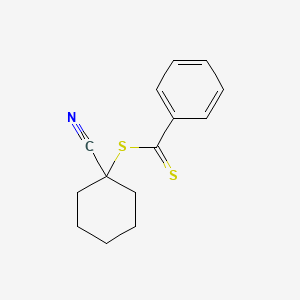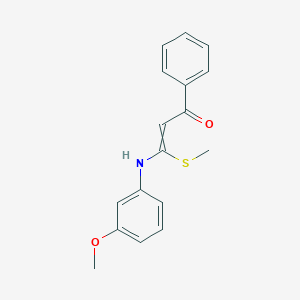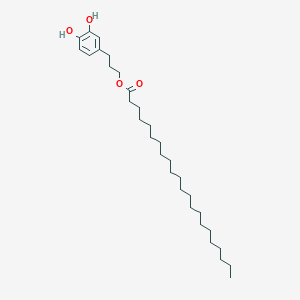
3-(3,4-Dihydroxyphenyl)propyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydroxyphenyl)propyl docosanoate is a chemical compound with the molecular formula C31H54O4. It is known for its unique structure, which includes a long docosanoate chain attached to a 3-(3,4-dihydroxyphenyl)propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)propyl docosanoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)propionic acid with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydroxyphenyl)propyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as acyl chlorides or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Acyl chlorides, alkyl halides; often in the presence of a base like pyridine or triethylamine
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Esters, ethers, and other substituted derivatives
Applications De Recherche Scientifique
3-(3,4-Dihydroxyphenyl)propyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)propyl docosanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress and inflammation. Additionally, it may interact with enzymes and receptors involved in cellular signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylpropionic acid: A related compound with similar antioxidant properties.
3,4-Dihydroxyphenylacetic acid: Another phenolic compound with potential therapeutic applications.
3,4-Dihydroxycinnamic acid: Known for its anti-inflammatory and anticancer activities
Uniqueness
3-(3,4-Dihydroxyphenyl)propyl docosanoate is unique due to its long docosanoate chain, which imparts distinct physicochemical properties. This structural feature may enhance its solubility, stability, and bioavailability compared to other similar compounds .
Propriétés
Numéro CAS |
499794-91-1 |
|---|---|
Formule moléculaire |
C31H54O4 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)propyl docosanoate |
InChI |
InChI=1S/C31H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-31(34)35-26-21-22-28-24-25-29(32)30(33)27-28/h24-25,27,32-33H,2-23,26H2,1H3 |
Clé InChI |
JUBKAZUZHWBJRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)

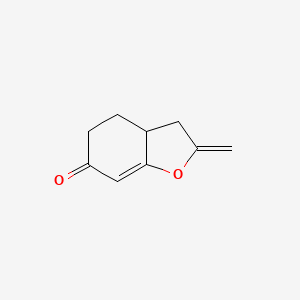
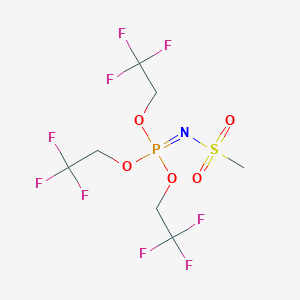
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
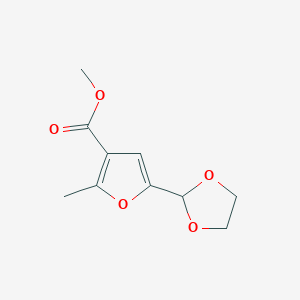
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
